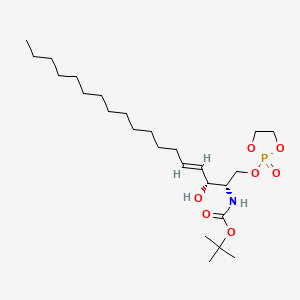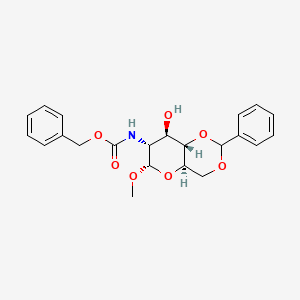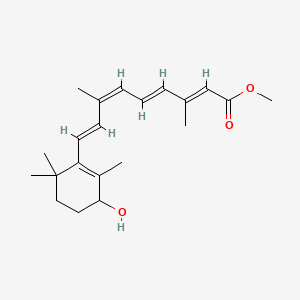
Eluxadoline-d3 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eluxadoline-d3 Dihydrochloride is a deuterated form of Eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist. It is primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). The deuterated form, Eluxadoline-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Eluxadoline-d3 Dihydrochloride involves multiple steps, including the incorporation of deuterium atoms into the molecular structureThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
化学反应分析
Types of Reactions: Eluxadoline-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学研究应用
Eluxadoline-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Eluxadoline.
Biology: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Eluxadoline.
Medicine: Used in clinical trials to evaluate the efficacy and safety of Eluxadoline in treating IBS-D.
Industry: Used in the development of new formulations and drug delivery systems.
作用机制
Eluxadoline-d3 Dihydrochloride exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu-opioid and kappa-opioid receptors, reducing intestinal motility and alleviating pain. It also acts as an antagonist at delta-opioid receptors, which helps to normalize gastrointestinal transit and reduce symptoms of diarrhea .
相似化合物的比较
Loperamide: Another mu-opioid receptor agonist used to treat diarrhea.
Diphenoxylate: A synthetic opioid used to treat diarrhea.
Alvimopan: A peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery.
Uniqueness: Eluxadoline-d3 Dihydrochloride is unique due to its dual agonist and antagonist activity at different opioid receptors, providing a balanced approach to treating IBS-D. Its deuterated form allows for more precise pharmacokinetic studies, making it valuable in research settings .
属性
分子式 |
C32H37Cl2N5O5 |
|---|---|
分子量 |
645.6 g/mol |
IUPAC 名称 |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |
InChI 键 |
YFUUQKJOCLQHMZ-UDEVVIIGSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


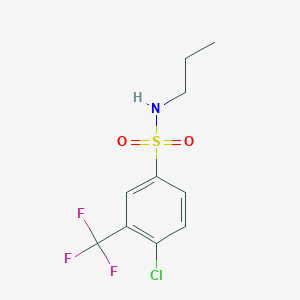
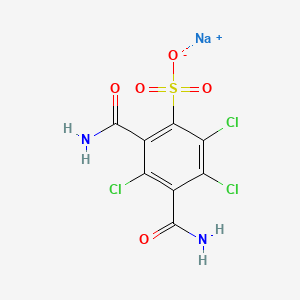
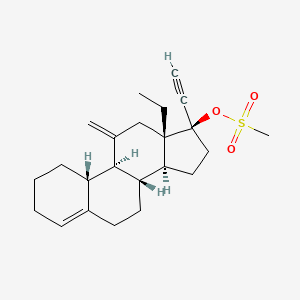
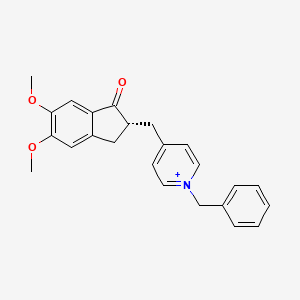
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
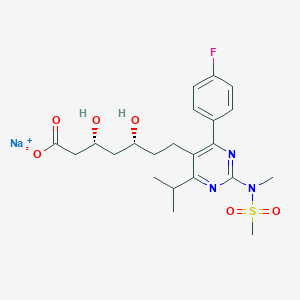
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
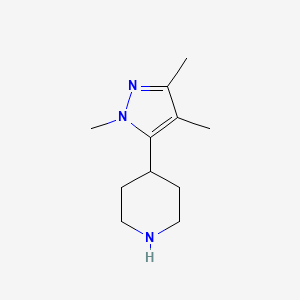
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
